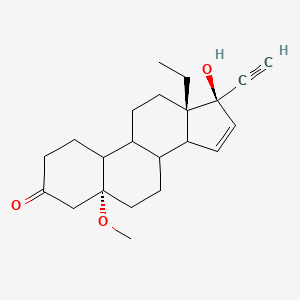![molecular formula C25H24D8O7 B1165172 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid](/img/structure/B1165172.png)
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid is a deuterated form of an impurity found in Budesonide, a glucocorticosteroid used primarily for the treatment of asthma and other inflammatory conditions. The presence of impurities in pharmaceutical compounds is a critical aspect of drug safety and efficacy, and this compound is studied to understand its impact on the overall quality of Budesonide .
Métodos De Preparación
The preparation of 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid involves synthetic routes that typically include the incorporation of deuterium atoms into the molecular structure of Budesonide. This can be achieved through various chemical reactions, such as hydrogen-deuterium exchange reactions. Industrial production methods often utilize continuous flow processes to ensure consistency and efficiency in the synthesis of Budesonide and its impurities .
Análisis De Reacciones Químicas
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like acetonitrile and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid has several scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Helps in understanding the metabolic pathways and the biological effects of Budesonide and its impurities.
Medicine: Used in the development and testing of new pharmaceutical formulations to ensure drug safety and efficacy.
Industry: Plays a role in quality control and regulatory compliance for pharmaceutical manufacturing
Mecanismo De Acción
The mechanism of action of 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid involves its interaction with molecular targets and pathways similar to those of Budesonide. It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation. It has potent glucocorticoid activity and weak mineralocorticoid activity .
Comparación Con Compuestos Similares
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid can be compared with other similar compounds, such as:
- Budesonide Impurity A
- Budesonide Impurity B
- Budesonide Impurity C
These impurities share structural similarities with Budesonide but differ in their specific molecular modifications. This compound is unique due to the incorporation of deuterium atoms, which can affect its chemical and biological properties .
Propiedades
Fórmula molecular |
C25H24D8O7 |
|---|---|
Peso molecular |
452.57 |
Pureza |
>95% |
Sinónimos |
Budesonide Acid-D8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




